molecular formula C8H7N3O B1630225 Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- CAS No. 633328-87-7

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-

Cat. No.: B1630225
CAS No.: 633328-87-7
M. Wt: 161.16 g/mol
InChI Key: DPCBINWYJLJTHR-UHFFFAOYSA-N
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Description

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biological Activity

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The biological activity of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- has been explored primarily in the context of its inhibitory effects on various enzymes and its potential as an anticancer agent. Key areas of research include:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly hCA I and hCA II. These enzymes play critical roles in physiological processes such as acid-base balance and respiration .
  • Anticancer Properties : Recent studies have evaluated the cytotoxic effects of pyrazolo[4,3-c]pyridines against several cancer cell lines. Notably, derivatives of this compound exhibited potent antiproliferative activity without affecting normal cells .

The mechanisms through which Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exerts its biological effects include:

  • Inhibition of Carbonic Anhydrases : Several studies have demonstrated that derivatives can inhibit both cytosolic and transmembrane isoforms of carbonic anhydrases. For instance, compounds were found to be more potent than standard inhibitors against hCA I and II .
  • Antiproliferative Effects : The compound's derivatives were evaluated for their ability to inhibit tumor growth in vivo. They showed significant efficacy in suppressing breast cancer tumor growth while exhibiting no systemic toxicity .

Case Study 1: Inhibition of Carbonic Anhydrases

A study synthesized various pyrazolo[4,3-c]pyridine sulfonamides and assessed their inhibitory activity against human carbonic anhydrases. Notably, compound 1f demonstrated superior inhibition compared to standard acetazolamide against hCA I and II. The binding modes were elucidated through computational modeling, revealing interactions that enhance inhibitory potency .

CompoundInhibition Potency (hCA I)Inhibition Potency (hCA II)
1fBetter than AAZBetter than AAZ
1gModerateModerate
1hLess effectiveEffective

Case Study 2: Anticancer Activity

In a comprehensive evaluation of novel pyrazolo[4,3-c]pyridines, a subset was tested against human cancer cell lines. The most potent analogues showed IC50 values in the low micromolar range (0.75–4.15 μM), indicating strong antiproliferative activity. These compounds were further tested in an orthotopic breast cancer mouse model where they inhibited tumor growth effectively without causing systemic toxicity .

Research Findings

The following findings summarize the key insights from recent research on Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:

  • Selectivity : The compound exhibits selective inhibition towards specific carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where modulation of these enzymes is beneficial.
  • Therapeutic Potential : Its ability to inhibit tumor growth while sparing normal cells positions it as a candidate for further development in cancer therapies.

Scientific Research Applications

Biological Activities

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that pyrazolo derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazolo[4,3-c]pyridine have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Pyrazolo compounds are also noted for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Analgesic Effects

Some pyrazolo derivatives have been evaluated for their analgesic properties. In vivo studies using carrageenan-induced paw edema models have shown promising results in pain relief comparable to standard analgesics like indomethacin .

Therapeutic Applications

The therapeutic applications of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- span several medical conditions:

Cancer Treatment

Pyrazolo[4,3-c]pyridines have been investigated for their anticancer properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-2), which are often overexpressed in cancerous tissues. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neurological Disorders

There is emerging evidence suggesting that pyrazolo compounds may have neuroprotective effects. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several studies reinforce the therapeutic potential of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:

StudyFindings
Ezzrati et al. (2022)Demonstrated the anti-inflammatory effects of pyrazolo derivatives in animal models .
Nagarapu et al. (2020)Reported on the synthesis of new pyrazole derivatives with enhanced anti-inflammatory activity compared to standard treatments .
Bekhit et al. (2019)Highlighted the antimicrobial effectiveness of synthesized pyrazole compounds against resistant bacterial strains .

Properties

IUPAC Name

1-pyrazolo[4,3-c]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-9-4-7(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBINWYJLJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=NC=C2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630217
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-87-7
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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